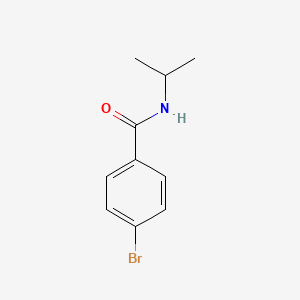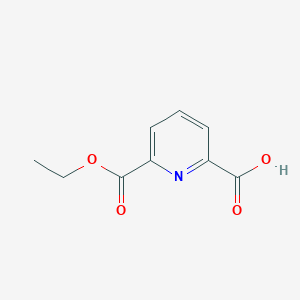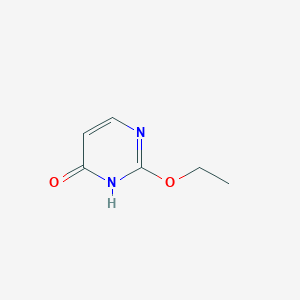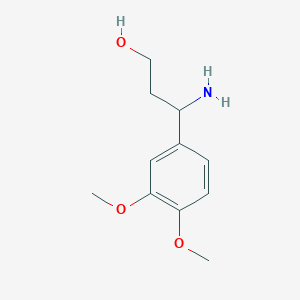
Trimethylsulfonium bromide
説明
Trimethylsulfonium bromide is an organic cation with the chemical formula (CH3)3S+Br− . It is also known as Trimethylsulphonium bromide . It is often used in the laboratory for various chemical reactions .
Synthesis Analysis
Trimethylsulfonium bromide can be synthesized by treating a suitable alkyl halide with a thioether . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . Another synthesis method involves the reaction of benzyl bromide and dimethyl sulfoxide .
Molecular Structure Analysis
The ion of Trimethylsulfonium bromide has a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and a C-S bond distance of 177 picometers . The molecular weight is 157.07 g/mol .
Chemical Reactions Analysis
Trimethylsulfonium bromide is used in various chemical reactions. For instance, it is used in the Corey-Chaykovsky Reaction, where sulfur ylides react with carbonyl compounds such as ketones or the related imines to produce the corresponding epoxides or aziridines .
Physical And Chemical Properties Analysis
Trimethylsulfonium bromide is a white to cream-colored crystalline powder . It has a melting point of 190-200 °C . It is very soluble in ethanol and is hygroscopic .
科学的研究の応用
Organic Synthesis: Methylation Agent
TMSB is widely used as an electrophilic methylating agent in organic synthesis . Its ability to transfer a methyl group to nucleophiles makes it valuable for modifying the chemical structure of compounds, particularly in the methylation of phenols. This process is crucial for the synthesis of complex molecules in pharmaceuticals and agrochemicals.
Oxirane Formation
In the field of industrial chemistry, TMSB is utilized to synthesize oxiranes , which are three-membered cyclic ethers. Oxiranes serve as intermediates in the production of various polymers, resins, and epoxides, highlighting TMSB’s role in the manufacturing of materials with wide-ranging applications.
Molten Salt Chemistry
TMSB is reported to be a component in the formation of molten salts . These salts have high thermal stability and are used as heat transfer fluids in solar power plants and as electrolytes in batteries, showcasing TMSB’s contribution to renewable energy technologies.
Biomarker for Hydrogen Sulfide
In medical research, TMSB has potential as a biomarker for hydrogen sulfide . Hydrogen sulfide plays a significant role in various physiological processes, and its accurate measurement is important for diagnosing and monitoring certain diseases.
Kornblum Oxidation
TMSB is used in a modified Kornblum oxidation process . This reaction is a method for converting alcohols to aldehydes or ketones using dimethyl sulfoxide, with TMSB being a byproduct. The reaction is significant in the synthesis of fine chemicals.
作用機序
Target of Action
Trimethylsulfonium bromide primarily targets carbonyl compounds such as ketones or the related imines . The compound’s primary role is to act as a methylating agent, transferring a methyl group from itself to another molecule .
Mode of Action
The mode of action of Trimethylsulfonium bromide involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The biochemical pathways affected by Trimethylsulfonium bromide are primarily those involving carbonyl compounds. The compound’s action results in the introduction of a methyl group into the target compound , altering its structure and potentially its function within the biochemical pathway.
Result of Action
The result of Trimethylsulfonium bromide’s action is the methylation of its target compounds. This can have a variety of effects at the molecular and cellular level, depending on the specific target and the role of methylation in its function .
Action Environment
The action, efficacy, and stability of Trimethylsulfonium bromide can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides, a key step in its mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
trimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIICCWNAPLMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883945 | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3084-53-5 | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulfonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3084-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulfonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSULFONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59NCR7385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)


